2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine
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Overview
Description
2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a triazine core substituted with three 3,5-diphenylphenyl groups, making it highly aromatic and stable.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine typically involves the condensation of cyanuric chloride with 3,5-diphenylphenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its strong photoluminescence properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence various biological pathways and processes, making it a versatile compound for research and application .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(3,5-diphenylphenyl)pyrimidine: Similar in structure but with a pyrimidine core instead of a triazine core.
1,3,5-Tris(4-diphenylamino)phenyl-2,4,6-tricyanobenzene: Another aromatic compound with similar photophysical properties.
Uniqueness
2,4,6-Tris(3,5-diphenylphenyl)-1,3,5-triazine stands out due to its high stability, strong photoluminescence, and versatility in various applications. Its unique triazine core provides distinct chemical and physical properties compared to similar compounds .
Properties
CAS No. |
645399-30-0 |
---|---|
Molecular Formula |
C57H39N3 |
Molecular Weight |
765.9 g/mol |
IUPAC Name |
2,4,6-tris(3,5-diphenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C57H39N3/c1-7-19-40(20-8-1)46-31-47(41-21-9-2-10-22-41)35-52(34-46)55-58-56(53-36-48(42-23-11-3-12-24-42)32-49(37-53)43-25-13-4-14-26-43)60-57(59-55)54-38-50(44-27-15-5-16-28-44)33-51(39-54)45-29-17-6-18-30-45/h1-39H |
InChI Key |
TXTLZKILDFBARK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=NC(=NC(=N3)C4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC(=CC(=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
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